2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Benzylation: The benzodiazole core is then benzylated using benzyl halides in the presence of a base.
Acylation: The benzylated benzodiazole is acylated with 3-chlorophenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE: Similar structure but lacks the chlorophenyl group.
2-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-N-(4-CHLOROPHENYL)ACETAMIDE: Similar structure with a different position of the chlorine atom.
Uniqueness
2-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to the specific positioning of the chlorophenyl group, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3O |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3O/c23-17-9-6-10-18(14-17)24-22(27)15-26-20-12-5-4-11-19(20)25-21(26)13-16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,24,27) |
InChI Key |
LAXPFJQYCXDLQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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